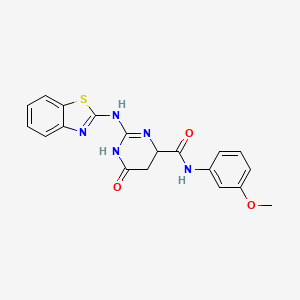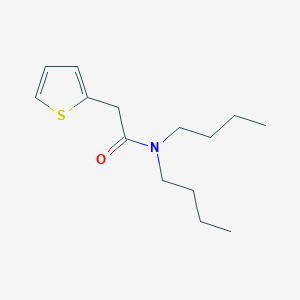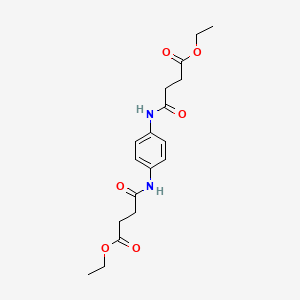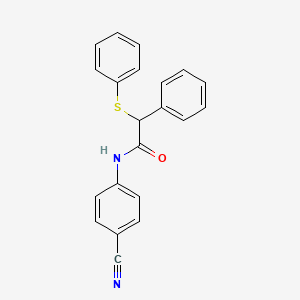![molecular formula C16H15N3O4S B3953991 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953991.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Descripción general
Descripción
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as HMN-176, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of N-alkylated benzamides and has shown promising results in preclinical studies.
Mecanismo De Acción
HMN-176 works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, HMN-176 causes cancer cells to accumulate DNA damage, leading to cell death.
Biochemical and Physiological Effects:
HMN-176 has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HMN-176 is its specificity for cancer cells, which minimizes toxicity to normal cells. However, its efficacy may be limited by the development of resistance in cancer cells over time.
Direcciones Futuras
Future research on HMN-176 could focus on its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the development of resistance to HMN-176 and potential strategies to overcome this limitation. Clinical trials will be necessary to determine the safety and efficacy of HMN-176 in humans.
Aplicaciones Científicas De Investigación
HMN-176 has been extensively studied in preclinical models of cancer. It has shown efficacy against a variety of cancer cell types, including breast, prostate, lung, and colon cancer. It has also shown potential as a radiosensitizer, enhancing the effects of radiation therapy.
Propiedades
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-3-6-12(14(20)7-9)17-16(24)18-15(21)11-5-4-10(2)13(8-11)19(22)23/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOAXRGPXRRGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![4-{2-[(benzylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B3953949.png)
![methyl 4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B3953952.png)


![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide](/img/structure/B3953986.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954009.png)